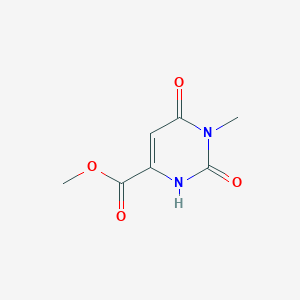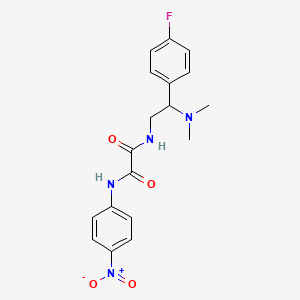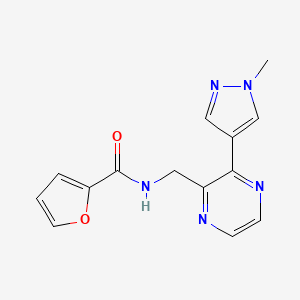
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is also known as JNJ-47965567 and has a molecular weight of 383.4 g/mol. In
Wirkmechanismus
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes and signaling pathways involved in the development and progression of various diseases. For example, the compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP activity has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to induce cell death in cancer cells, reduce inflammation, and modulate the immune response. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide for lab experiments is its potential application in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. The compound has also shown promising results in preclinical studies, making it a potential drug candidate for the treatment of various diseases. However, one of the major limitations of the compound is its complex synthesis method, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide. One of the major areas of research is the development of new derivatives of the compound with improved efficacy and safety. The compound can also be further studied for its potential application in combination therapy with other drugs for the treatment of various diseases. The compound can also be studied for its potential application in imaging and diagnostic techniques, where it can be used as a molecular probe for the detection of specific biomarkers. Overall, the research on this compound has the potential to lead to the development of new drugs and diagnostic tools for the treatment and diagnosis of various diseases.
Synthesemethoden
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has been reported in the literature. The compound can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-3-nitropyrazine with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable base to form 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine. The second step involves the reaction of 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine with 2-furancarboxylic acid in the presence of a suitable coupling agent to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of research is medicinal chemistry, where the compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has also been studied for its potential application in drug discovery, where it can be used as a lead compound for the development of new drugs with improved efficacy and safety.
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXCDFZAXCERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B2610359.png)

![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)
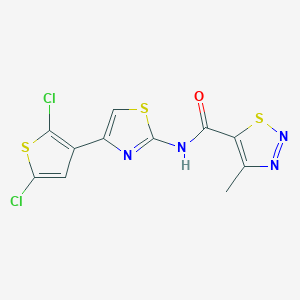
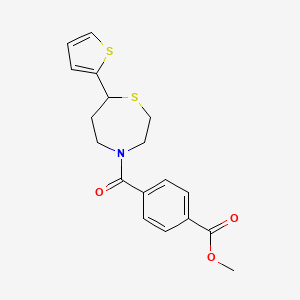
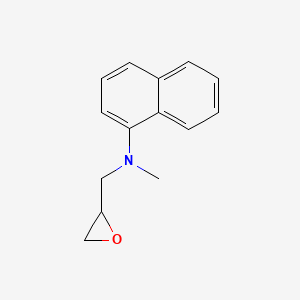
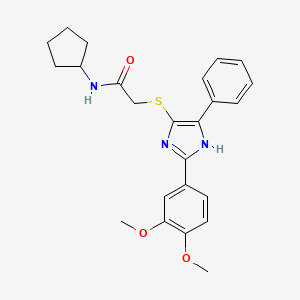


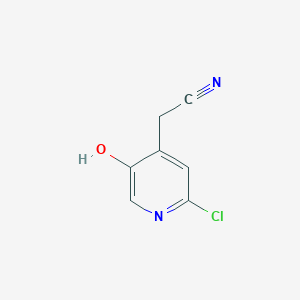
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)

